2-Phenyl-2-(3-phenyl-4,5-dihydropyrazol-1-yl)ethanamine
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Overview
Description
2-PHENYL-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-AMINE is a complex organic compound featuring a pyrazole ring fused with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-AMINE typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and reusability . The reaction conditions are generally mild, avoiding the use of metals, acids, or bases.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are likely to be employed, focusing on high yield, low waste, and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-PHENYL-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of amines or alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce primary or secondary amines.
Scientific Research Applications
2-PHENYL-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-PHENYL-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting enzyme activity in cancer cells or modulating receptor function in neurological studies .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Indole Derivatives: Possess diverse biological activities, such as antiviral and anticancer properties.
Pyrazoline Derivatives: Used in various applications, including as fluorescent probes and in medicinal chemistry.
Uniqueness
2-PHENYL-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-AMINE is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various reactions and interact with different biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C17H19N3 |
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Molecular Weight |
265.35 g/mol |
IUPAC Name |
2-phenyl-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanamine |
InChI |
InChI=1S/C17H19N3/c18-13-17(15-9-5-2-6-10-15)20-12-11-16(19-20)14-7-3-1-4-8-14/h1-10,17H,11-13,18H2 |
InChI Key |
FFEOKROBRASMSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C(CN)C3=CC=CC=C3 |
Origin of Product |
United States |
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